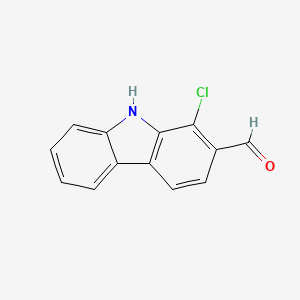
9H-Carbazole-2-carboxaldehyde, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-2-carboxaldehyde, 1-chloro-: is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxaldehyde, 1-chloro- typically involves the chlorination of 9H-Carbazole-2-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods: Industrial production of 9H-Carbazole-2-carboxaldehyde, 1-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole-2-carboxaldehyde, 1-chloro- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
Chemistry: 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 9H-Carbazole-2-carboxaldehyde, 1-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
9H-Carbazole-2-carboxaldehyde: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
9-Methyl-9H-carbazole-2-carbaldehyde: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A reduced form of carbazole with different reactivity and applications.
Uniqueness: The presence of the chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- imparts unique reactivity and properties to the compound. This makes it particularly valuable in synthetic chemistry and research applications where selective reactions are required.
Properties
CAS No. |
210987-48-7 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-chloro-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO/c14-12-8(7-16)5-6-10-9-3-1-2-4-11(9)15-13(10)12/h1-7,15H |
InChI Key |
SEJNXPSMIMMNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


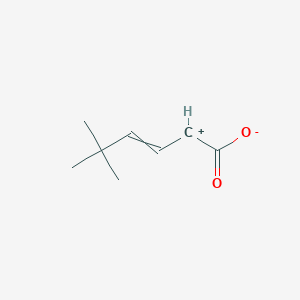
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
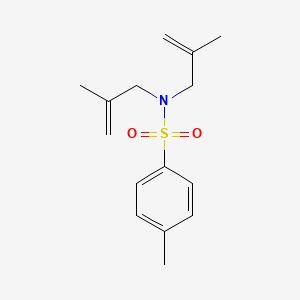
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
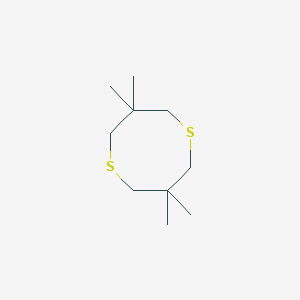
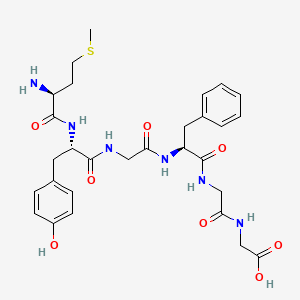
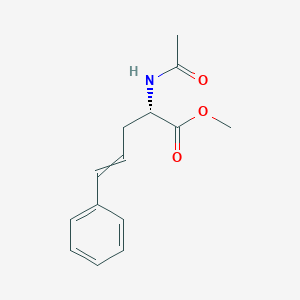
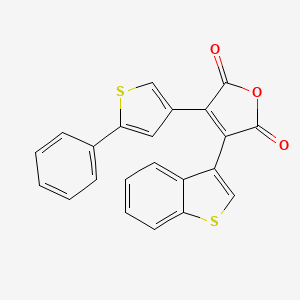

![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
